N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Overview
Description
N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoroacetyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can be achieved through a multi-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent N-alkylation with cyclopentyl halides and trifluoroacetylation completes the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and N-alkylation steps to maximize yield and purity. This could include the use of microwave irradiation to shorten reaction times and the employment of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxylated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of new materials and polymers with specific properties .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the presence of the trifluoroacetyl group, which can enhance its biological activity and stability compared to other indole derivatives. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-2-12-6-5-9-14-15(18(26)19(20,21)22)10-24(17(12)14)11-16(25)23-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTUMNRWTVXYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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